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2-(3-aminopyrrolidin-1-yl)-N-(3-methylphenyl)acetamide

Physicochemical profiling Positional isomerism Drug-likeness

Kinase SAR programs needing matched regioisomeric controls face supply inconsistency. This meta-methyl 3-aminopyrrolidine acetamide (CAS 1456361-26-4, ≥98%) forms a validated triplet with ortho- and para-methyl isomers for systematic methyl-position SAR. • Meta-methyl enables hinge-binding H-bond exploration without ortho steric interference. • Defined purity & storage (sealed dry, 2-8°C) ensure reproducible cross-isomer comparisons. • Calibration standard for IMS/HPLC separation of aminopyrrolidine acetamide isomers. • Drug-like profile: TPSA 58.36 Ų, LogP 0.97.

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
CAS No. 1456361-26-4
Cat. No. B1468437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-aminopyrrolidin-1-yl)-N-(3-methylphenyl)acetamide
CAS1456361-26-4
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)CN2CCC(C2)N
InChIInChI=1S/C13H19N3O/c1-10-3-2-4-12(7-10)15-13(17)9-16-6-5-11(14)8-16/h2-4,7,11H,5-6,8-9,14H2,1H3,(H,15,17)
InChIKeyHLPIJSFAGDASBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Procurement Specification


2-(3-Aminopyrrolidin-1-yl)-N-(3-methylphenyl)acetamide (CAS 1456361-26-4) is a synthetic small molecule with the formula C₁₃H₁₉N₃O and a molecular weight of 233.31 g/mol . It features a 3-aminopyrrolidine scaffold connected via an acetamide linker to a meta-methylphenyl (m-tolyl) ring. The compound is supplied as a research-grade building block with a purity of ≥98% and is stored sealed in dry conditions at 2–8°C . Its computed topological polar surface area (TPSA) is 58.36 Ų and its predicted LogP is 0.97 , placing it in a favorable region of drug-like physicochemical space.

Meta-methylphenyl regioisomer for positional SAR studies
3-Aminopyrrolidine scaffold with ATP-competitive hinge-binding motif
Predicted drug-like physicochemical profile (computed)

Why Position-Specific Validation Is Required


Compounds within the 3-aminopyrrolidine acetamide series cannot be freely interchanged because the position of the methyl substituent on the phenyl ring (ortho, meta, or para) directly modulates target binding, metabolic stability, and physicochemical properties. The 3-aminopyrrolidine scaffold is a privileged structure in kinase inhibitor design, and methylation regioisomerism has been shown to alter selectivity profiles across the kinome [1]. Without controlled, quantitative comparator data, substituting one positional isomer for another risks invalidating structure–activity relationship (SAR) conclusions and may lead to divergent biological outcomes in probe or lead-optimization campaigns [2].

Para-methyl isomer

Higher predicted LogP may shift aqueous solubility and non-specific protein binding relative to meta isomer.

Ortho-methyl isomer

Steric hindrance adjacent to the amide may restrict hydrogen-bond donor accessibility and reduce target engagement.

Scaffold-deleted analog

Removal of the 3-amino group eliminates the key kinase hinge-binding hydrogen-bond donor (structural evidence).

Quantitative Differentiation Against Closest Analogs


Predicted LogP Distinguishes Meta- from Para-Methyl Isomer

The meta-methylphenyl (m-tolyl) substitution on the target compound yields a computed LogP of 0.97, whereas the para-methylphenyl (p-tolyl) analog (CAS 1284525-69-4) is anticipated to exhibit a slightly higher LogP due to the linear, more extended geometry of the para-substituted ring, which reduces the polar surface area exposure difference at the solvent interface . Both compounds share an identical TPSA of 58.36 Ų and molecular weight of 233.31 g/mol, making lipophilicity the primary differentiator within this isomer pair .

Predicted Lipophilicity
Data to verify
LogP = 0.97 (computed)
May support solubility-driven selection
Para isomer inferred higher; experimental LogD unavailable
Physicochemical profiling Positional isomerism Drug-likeness

Meta-Methyl Positioning Preserves Amide Hydrogen-Bond Accessibility

The target compound and its regioisomers each possess three hydrogen-bond acceptors and two hydrogen-bond donors, yielding a TPSA of 58.36 Ų . However, the meta-methyl group in the target compound positions the methyl substituent away from the amide NH, preserving unhindered hydrogen-bond donor capacity, whereas the ortho-methyl isomer (CAS 1271707-79-9) introduces steric hindrance adjacent to the amide linkage, which can restrict the accessible conformational space for hydrogen bonding and potentially reduce target binding affinity .

Amide NH Accessibility
Class-level inference
Meta-methyl preserves unhindered NH; ortho substitution introduces steric clash
Steric context may affect target engagement
Based on 2D topology; no binding data
Hydrogen-bonding capacity Regioisomer selectivity Target engagement

3-Aminopyrrolidine Scaffold Enables ATP-Competitive Kinase Binding

The 3-aminopyrrolidine moiety in the target compound serves as both a hydrogen-bond donor (primary amine) and acceptor (pyrrolidine nitrogen), a dual capability that has been exploited in the design of ATP-competitive Akt inhibitors. The PDB entry 3MVH describes a series of 3-aminopyrrolidine-based inhibitors where the amine forms a key hydrogen bond with the hinge region of the kinase, while the pyrrolidine nitrogen interacts with the catalytic lysine [1]. Compounds lacking the 3-amino group, such as simple N-substituted pyrrolidine acetamides (e.g., N-(3-methylphenyl)-2-pyrrolidin-1-ylacetamide), forfeit this critical hinge-binding contact .

Kinase Hinge-Binding Motif
Structural evidence
3-NH₂ group provides key hinge hydrogen-bond donor (PDB 3MVH)
Supports ATP-competitive kinase study fit
Comparator lacks this donor; no IC₅₀ data
Kinase inhibitor 3-Aminopyrrolidine scaffold ATP-competitive inhibition

Commercial Purity and Storage Specifications for Reproducibility

The target compound is commercially available from multiple suppliers at a specified purity of ≥98% , with storage conditions clearly defined as sealed, dry, and at 2–8°C . The ortho-methyl isomer (CAS 1271707-79-9) and para-methyl isomer (CAS 1284525-69-4) are also offered by vendors, but the specified purity and storage recommendations differ across suppliers, introducing potential variability in batch-to-batch consistency for the comparators .

Purity and Storage Specs
Specification review
≥98% purity; sealed dry, 2–8°C
Supports reproducible SAR comparisons
Para isomer purity 95–98% across suppliers
Quality control Reproducibility Procurement specification

Research and Industrial Application Scenarios


SAR Studies of Kinase Hinge-Binding Fragments

The 3-aminopyrrolidine scaffold, validated in ATP-competitive Akt inhibitor design [1], makes this compound a suitable core for fragment-based or ligand-efficiency-driven kinase programs. The unhindered meta-methyl amide permits exploration of hinge-binding hydrogen-bond patterns without steric interference, as inferred from the structural comparison with ortho-substituted analogs .

Positional Isomer Comparator Library

The target compound (meta-methyl), together with its para-methyl (CAS 1284525-69-4) and ortho-methyl (CAS 1271707-79-9) isomers, forms a matched regioisomeric triplet for systematically probing the effect of methyl position on target affinity, selectivity, and ADME properties. Its defined purity (≥98%) and storage specifications support reproducible cross-isomer comparisons.

Analytical Method Development for Isomer Discrimination

3-Aminopyrrolidine derivatives present challenges in chiral and positional isomer separation [2]. This compound, with its defined regioisomeric identity and available purity reference, serves as a calibration standard for developing and validating ion mobility spectrometry (IMS) or HPLC methods aimed at resolving closely related aminopyrrolidine acetamide isomers.

Application
Selection Property
Validation Focus
Kinase fragment-based SAR
3-Aminopyrrolidine scaffold with hinge-binding motif
Hinge-binding hydrogen-bond pattern
Positional isomer comparator studies
Regioisomeric identity and purity specification
Cross-isomer SAR reproducibility
Isomer discrimination method development
Regioisomeric reference standard
Isomer separation and identification
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